2-Fluoro-ATP: Synthesis, Chemical Properties, and Pharmacological Applications
2-Fluoro-ATP: Synthesis, Chemical Properties, and Pharmacological Applications
Executive Summary
2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a critical nucleotide analog where the hydrogen at the C2 position of the adenine base is substituted with a fluorine atom. Unlike sugar-modified analogs (e.g., 2'-F-ATP) used primarily for RNA stability, 2-F-ATP retains the ribose hydroxyls required for polymerase recognition while altering the electronic properties of the purine ring.
This modification confers three distinct advantages:
-
19F NMR Probing: The fluorine atom serves as a sensitive, background-free NMR label for studying protein-nucleotide dynamics.
-
Receptor Selectivity: It acts as a highly potent agonist for P2X receptors, often exceeding the potency of native ATP due to resistance against ecto-nucleotidases.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1 nitrogen, altering hydrogen bonding capabilities without disrupting the overall steric footprint.
This guide details the chemical synthesis, physiochemical properties, and experimental protocols for utilizing 2-F-ATP in drug discovery and structural biology.
Part 1: Chemical Identity & Physiochemical Properties[1]
Structural Analysis
The substitution of Hydrogen (Van der Waals radius ~1.20 Å) with Fluorine (~1.47 Å) at the C2 position is sterically conservative, allowing 2-F-ATP to fit into most ATP-binding pockets. However, the high electronegativity of fluorine (3.98 Pauling scale) drastically alters the electronic landscape of the adenine ring.
| Property | ATP (Native) | 2-Fluoro-ATP | Impact |
| Substituent (C2) | Hydrogen | Fluorine | Sterically similar; electronically distinct. |
| pKa (N1) | ~3.8 | ~2.3 - 2.5 | Reduced basicity at N1 due to electron withdrawal by F2. |
| Glycosidic Bond | Stable | Enhanced Stability | Inductive effect strengthens the N9-C1' bond. |
| ADA Resistance | Susceptible | Resistant | 2-F substitution prevents deamination by Adenosine Deaminase (ADA). |
| 19F NMR Shift | N/A | ~ -52 ppm (typical) | Highly sensitive to local protein environment. |
The Fluorine Effect on pKa
The electron-withdrawing inductive effect (-I effect) of the fluorine atom reduces the electron density of the purine ring. Specifically, it lowers the pKa of the N1 nitrogen from approximately 3.8 (in ATP) to below 2.5. This makes 2-F-ATP a poorer proton acceptor at physiological pH, which can be exploited to probe pH-dependent enzyme mechanisms or specific hydrogen bond donor/acceptor requirements in kinase active sites.
Part 2: Synthetic Pathways[2]
Synthesis of 2-F-ATP is non-trivial due to the reactivity of the triphosphate chain. Two primary routes exist: Chemical Phosphorylation (preferred for scale) and Enzymatic Biosynthesis (preferred for purity/radiolabeling).
Chemical Synthesis (Modified Yoshikawa Protocol)
The standard industrial route utilizes the Yoshikawa procedure, which involves the selective phosphorylation of the 5'-hydroxyl group of unprotected 2-fluoroadenosine using phosphorus oxychloride (
Reaction Logic
-
Solvation: Trimethyl phosphate acts as a solvent that promotes the formation of the reactive phosphorylating intermediate.
-
Selectivity: At 0°C,
selectively attacks the primary 5'-OH over the secondary 2'/3'-OH groups. -
Scavenging: A "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) is often added to neutralize HCl generated during the reaction, preventing acid-catalyzed depurination (though 2-F-Ad is relatively stable).
Figure 1: The modified Yoshikawa synthesis route for 2-Fluoro-ATP.
Enzymatic Synthesis (Kinase Cascade)
For applications requiring ultra-high purity or isotopic labeling (e.g.,
Mechanism:
-
Adenosine Kinase (AK): Phosphorylates 2-F-Adenosine to 2-F-AMP.
-
Adenylate Kinase (Myokinase): Converts 2-F-AMP + ATP
2-F-ADP + ADP. -
Pyruvate Kinase (PK): Converts 2-F-ADP + PEP
2-F-ATP + Pyruvate.
Part 3: Biological Mechanism & Pharmacology[3][4][5]
P2X Receptor Agonism
2-F-ATP is a "super-agonist" for P2X receptors, particularly P2X1 and P2X3.
-
Potency: Often equipotent or more potent than ATP (
in low nanomolar range). -
Mechanism: The high potency is partly due to its resistance to breakdown by ecto-ATPases (NTPDases) present on cell surfaces, which rapidly degrade native ATP. This allows 2-F-ATP to maintain receptor occupancy longer.
19F NMR Probe for Kinases
Because fluorine is absent in biological systems, 2-F-ATP provides a background-free NMR signal.
-
Chemical Shift Anisotropy: The 19F signal is exquisitely sensitive to the conformation of the adenine ring (anti vs. syn) and the electrostatic environment of the binding pocket.
-
Application: It is used to screen fragment libraries.[1] If a fragment binds to the kinase ATP-pocket, it displaces 2-F-ATP, causing a shift or disappearance of the specific 19F bound-state signal.
Figure 2: Pharmacological logic of 2-F-ATP at P2X receptors. Note the resistance to Ecto-NTPDase (dashed red line) enhancing effective concentration.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Yoshikawa Method)
Target Scale: 100 mg
Reagents:
-
2-Fluoroadenosine (dried in vacuo over
) -
Phosphorus oxychloride (
)[2] -
Trimethyl phosphate (
) -
Tributylammonium pyrophosphate (
) -
Triethylamine (
) / TEAB buffer
Step-by-Step:
-
Dissolution: Dissolve 0.35 mmol 2-Fluoroadenosine in 2.0 mL dry Trimethyl phosphate under Argon.
-
Cooling: Cool the solution to 0°C in an ice bath. Stir for 15 minutes.
-
Phosphorylation: Add 55
(1.5 eq) dropwise. Stir at 0°C for 2-3 hours.-
QC Check: Take a 5
aliquot, hydrolyze, and check by HPLC. 2-F-Adenosine peak should disappear; 2-F-AMP peak appears.
-
-
Pyrophosphate Addition: Prepare a solution of TBPP (2.0 eq) and Tributylamine in dry DMF. Add this mixture rapidly to the reaction vessel. Stir vigorously for 10 minutes at 0°C.
-
Quenching: Quench the reaction with 10 mL of 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
-
Purification:
-
Load onto DEAE-Sephadex A-25 anion exchange column.
-
Elute with a linear gradient of TEAB (0.1 M to 1.0 M).
-
2-F-ATP typically elutes between 0.6 - 0.8 M.
-
-
Isolation: Pool fractions, evaporate, and convert to Sodium salt via cation exchange (Dowex Na+ form) if necessary for biological assays.
Protocol B: 19F NMR Binding Assay
System: Bruker 600 MHz with CryoProbe.
-
Sample Prep: Prepare 500
sample containing:-
Protein (Kinase): 10-50
-
2-Fluoro-ATP: 50-100
-
Buffer: 50 mM Tris (pH 7.5), 10 mM
, 10% .
-
-
Acquisition:
-
Pulse program: zgf19 (19F one-pulse with proton decoupling).
-
Reference: Trichlorofluoromethane (
) at 0 ppm or Trifluoroacetic acid ( ) external standard.
-
-
Analysis:
-
Free State: Sharp singlet at ~ -52 ppm.
-
Bound State: Broadened peak, often shifted downfield (deshielded) by 1-3 ppm depending on the pocket environment.
-
Competition: Add competitor ligand. If the broad peak sharpens back to the "Free State" chemical shift, the ligand has displaced 2-F-ATP.
-
References
-
Synthesis & NMR Properties: Baldo, J. H., et al. (1983). "2-Fluoro-ATP, a fluorinated ATP analog.[1][3][4][5][6][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[5]
-
Kinase Screening Utility: Stockman, B. J. (2008).[3][7] "2-Fluoro-ATP as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[7]
-
P2X Receptor Pharmacology: Burnstock, G., & Kennedy, C. (1985).[8] "Is there a basis for distinguishing two types of P2-purinoceptor?" General Pharmacology.
-
Yoshikawa Phosphorylation Protocol: Yoshikawa, M., Kato, T., & Takenishi, T. (1967).[9] "A novel method for phosphorylation of nucleosides to 5'-nucleotides."[9] Tetrahedron Letters.
-
Structural Biology Applications: Scott, L. G., et al. (2004).[10] "Enzymatic synthesis of 19F-labeled RNA and application to NMR studies of RNA structure." Journal of the American Chemical Society.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
